4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)anilino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)10-3-7-12(8-4-10)18-11-5-1-9(2-6-11)13(19)20/h1-8,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOQDRPMULQZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-((4-(Trifluoromethyl)phenyl)amino)benzoic Acid
The formation of the C-N bond between the two aromatic rings in this compound is typically achieved through cross-coupling reactions. The most prominent and well-established methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org These reactions involve the coupling of an aryl halide or pseudohalide with an amine.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide. openochem.org It has become a widely used method for synthesizing aryl amines due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. jk-sci.com
The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.orgacs.org The Goldberg reaction, a specific type of Ullmann condensation, involves the coupling of an aniline (B41778) with an aryl halide, often catalyzed by copper(I) iodide and a ligand like phenanthroline. wikipedia.org
Reaction Conditions and Optimized Parameters
The efficiency of these synthetic pathways is highly dependent on the optimization of several parameters, including the choice of catalyst, ligand, base, solvent, and temperature.
For the Buchwald-Hartwig amination, various generations of palladium catalysts and phosphine (B1218219) ligands have been developed to improve reaction yields and expand the scope to include less reactive aryl chlorides. jk-sci.com Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine.
| Parameter | Condition | Rationale/Notes |
|---|---|---|
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Commonly used palladium precursors that form the active Pd(0) catalyst in situ. |
| Ligand | BINAP, XPhos, BrettPhos | Bulky, electron-rich phosphine ligands stabilize the palladium center and promote reductive elimination. jk-sci.com |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong base is necessary for amine deprotonation. The choice depends on substrate tolerance. jk-sci.com |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required to prevent catalyst deactivation. libretexts.org |
| Temperature | 80-110 °C | Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the aryl halide. jk-sci.com |
Ullmann-type reactions traditionally demanded high-boiling polar solvents like DMF or nitrobenzene (B124822) and temperatures often exceeding 200 °C. wikipedia.org Modern protocols have significantly moderated these conditions through the use of catalytic amounts of soluble copper salts and various ligands.
| Parameter | Traditional Conditions | Modern Conditions |
|---|---|---|
| Copper Source | Stoichiometric Copper powder | Catalytic CuI, Cu₂O, or other Cu(I) salts acs.org |
| Ligand | None | Phenanthroline, L-proline, diamines wikipedia.org |
| Base | K₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, NMP, Nitrobenzene | DMSO, Dioxane, Toluene |
| Temperature | >180 °C | 80-130 °C |
Precursor Chemistry and Reactant Development
The primary precursors for the synthesis of this compound are a 4-halobenzoic acid derivative and 4-(trifluoromethyl)aniline (B29031).
4-Halobenzoic Acids: 4-Bromobenzoic acid is a common precursor. It can be synthesized through the oxidation of p-bromotoluene. Common oxidizing agents for this transformation include potassium permanganate (B83412) or catalytic systems using cobalt and manganese salts with oxygen. guidechem.comgoogle.comprepchem.com One method involves the liquid-phase catalytic oxidation of p-bromotoluene using oxygen as the oxidant in the presence of a catalyst composed of cobalt acetate, manganese acetate, and a bromide salt, achieving yields of up to 98%. google.com
4-(Trifluoromethyl)aniline: This reactant is a key building block. sigmaaldrich.com A common industrial synthesis involves the high-pressure reaction of p-chlorobenzotrifluoride with ammonia. google.com Other laboratory-scale preparations may involve different synthetic routes. tandfonline.com
Purification and Isolation Techniques
Following the coupling reaction, a standard workup and purification procedure is necessary to isolate the this compound product. The typical process involves several steps:
Quenching and Extraction: The reaction mixture is cooled and often quenched with an aqueous solution. The product is then extracted into an organic solvent.
Washing: The organic layer is washed with water and brine to remove the base, inorganic salts, and other water-soluble impurities.
Drying and Concentration: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification:
Recrystallization: This is a common method for purifying solid products. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Column Chromatography: For more challenging separations or to achieve higher purity, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) is selected to effectively separate the desired product from unreacted starting materials and byproducts.
The final product is typically characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Novel Approaches in Chemical Synthesis
Recent research has focused on developing more efficient, cost-effective, and environmentally benign methods for synthesizing diarylamines. These novel approaches often incorporate principles of green chemistry and utilize advanced catalytic systems.
Principles of Green Chemistry in Synthetic Design
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net In the synthesis of this compound, these principles can be applied by focusing on solvent selection and energy efficiency.
Solvent Selection: Traditional syntheses often use volatile and potentially toxic organic solvents like toluene, dioxane, or DMF. rsc.org Green chemistry encourages the use of safer alternatives. Several solvent selection guides have been published by pharmaceutical companies and academic institutions to aid chemists in choosing more sustainable options. rsc.orgwhiterose.ac.uk Environmentally preferable solvents include water, simple alcohols (ethanol, isopropanol), and some esters (ethyl acetate). utoronto.ca Research into performing coupling reactions in greener solvents, such as water or bio-based solvents like ethyl lactate, is an active area. gordon.edu
Energy Efficiency: Many coupling reactions require prolonged heating, consuming significant amounts of energy. wikipedia.org Microwave-assisted synthesis has emerged as a technique to dramatically reduce reaction times from hours to minutes. This is achieved through efficient and rapid heating of the reaction mixture, often leading to improved yields and cleaner reaction profiles.
Catalytic Systems for Enhanced Reaction Efficiency
Advances in catalyst design are crucial for improving the efficiency of C-N cross-coupling reactions.
Palladium Catalysis: The development of the Buchwald-Hartwig amination has been marked by the evolution of increasingly sophisticated phosphine ligands. wikipedia.org Early systems were often limited in scope, but modern, bulky, and electron-rich ligands (e.g., BrettPhos, tBuXPhos) have enabled the coupling of a much wider range of substrates, including challenging aryl chlorides, under milder conditions and with lower catalyst loadings. acs.org Pre-formed palladium complexes, known as pre-catalysts, offer improved stability and reactivity.
Copper Catalysis: The Ullmann reaction has been revitalized by moving from stoichiometric copper to catalytic systems. acs.org The use of ligands is critical for solubilizing the copper species and facilitating the catalytic cycle at lower temperatures. wikipedia.org A significant advancement is the development of heterogeneous copper catalysts. gatech.edumdpi.com These catalysts, where copper species are supported on materials like manganese oxide or charcoal, offer key advantages such as easy separation from the reaction mixture and the potential for catalyst recycling, which aligns with green chemistry principles. acs.orggatech.edu
Derivatization Strategies for Analogues and Structural Modifications
The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of a diverse range of analogues. These modifications can be targeted at the carboxylic acid moiety, the secondary amine, or the aromatic rings.
The functional groups present in this compound, namely the carboxylic acid and the secondary amine, are amenable to a variety of chemical transformations.
The carboxylic acid group is a versatile handle for derivatization. Standard transformations include:
Esterification: Conversion to esters can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. This modification can influence the compound's solubility and pharmacokinetic properties.
Amidation: Coupling with various amines to form amides is a common strategy to explore the structure-activity relationship. This can be accomplished using standard peptide coupling reagents. nih.gov
Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized, for example, by oxidation to an aldehyde or conversion to an alkyl halide.
Decarboxylation: While not always straightforward, decarboxylation can lead to the corresponding diarylamine, offering a different structural scaffold. researchgate.net
The secondary amine can also be a point of modification, although it is generally less reactive than the carboxylic acid. Potential transformations include:
N-Alkylation/N-Arylation: Introduction of an alkyl or aryl group on the nitrogen atom can be achieved, though it may require harsh conditions and could be sterically hindered.
Protection/Deprotection: The amine can be protected with a suitable protecting group to allow for selective reactions at other positions of the molecule.
The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the existing substituents (the carboxylic acid group, the amino group, and the trifluoromethyl group) will determine the position of the new substituent. The trifluoromethyl group is a deactivating, meta-directing group, while the amino group is an activating, ortho-, para-directing group, and the carboxylic acid is a deactivating, meta-directing group. The interplay of these directing effects will influence the regioselectivity of the substitution.
The synthesis of substituted derivatives and libraries of this compound is crucial for systematic structure-activity relationship (SAR) studies. This can be achieved through both parallel synthesis and combinatorial chemistry approaches.
A common strategy for generating a library of analogues is to start with a common intermediate and then introduce diversity through a series of reactions with different building blocks. For example, a library of amide derivatives can be synthesized by reacting this compound with a diverse set of amines. Similarly, a library of ester derivatives can be prepared using a variety of alcohols.
Furthermore, the core structure itself can be varied by using different substituted anilines or benzoic acids in the initial coupling reaction. For instance, using a range of substituted 4-halo- or 4-aminobenzoic acids would lead to derivatives with modifications on the benzoic acid ring. Likewise, employing different substituted anilines in place of 4-(trifluoromethyl)aniline would generate analogues with diverse substitution patterns on the other aromatic ring. nih.govnih.gov
The synthesis of purine-containing derivatives of N-(3-(trifluoromethyl)phenyl)-4-methylbenzamide highlights a strategy where a core scaffold is functionalized with diverse heterocyclic moieties. nih.gov A similar approach could be applied to this compound to generate novel derivatives. The synthesis of hydrazide-hydrazone derivatives of 4-fluorobenzoic acid also provides a template for creating a library of compounds with potential biological activity. researchgate.net
The following table provides examples of potential derivatization strategies and the corresponding classes of synthesized derivatives:
| Starting Material | Reagent/Reaction Type | Derivative Class |
| This compound | Various Alcohols / Esterification | Esters |
| This compound | Various Amines / Amidation | Amides |
| 4-chlorobenzoic acid | Substituted Anilines / Buchwald-Hartwig Amination | Substituted Diarylamine Carboxylic Acids |
| 4-(trifluoromethyl)aniline | Substituted 4-halobenzoic acids / Buchwald-Hartwig Amination | Substituted Diarylamine Carboxylic Acids |
Advanced Spectroscopic Characterization and Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum is predicted to display distinct signals corresponding to the aromatic protons, the amine proton, and the carboxylic acid proton. The protons on the benzoic acid ring (H-2, H-3, H-5, H-6) would likely appear as two doublets in the aromatic region (approximately 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Similarly, the protons on the trifluoromethylphenyl ring (H-2', H-3', H-5', H-6') would also present as a pair of doublets, with their chemical shifts influenced by the electron-withdrawing trifluoromethyl group. The amine proton (N-H) would likely appear as a singlet, the position of which can be concentration and solvent-dependent, while the acidic proton of the carboxyl group (COOH) would be observed as a broad singlet at a downfield chemical shift (>10 ppm). chemicalbook.comrsc.org
The ¹³C NMR spectrum provides insight into the carbon framework. Key signals would include the carboxyl carbon (~167 ppm), the quaternary carbons attached to the trifluoromethyl group and the amine linkage, and the various aromatic methine carbons. The trifluoromethyl carbon itself would appear as a quartet due to coupling with the three fluorine atoms. rsc.orgnih.gov ¹⁹F NMR spectroscopy would show a singlet for the -CF₃ group, providing direct evidence for its presence. nih.govimperial.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| COOH | > 10 (broad s) | ~167 | Chemical shift is highly dependent on solvent and concentration. |
| N-H | ~9.0-10.0 (s) | - | Position can vary; may exchange with D₂O. |
| C-1 | - | ~120 | Quaternary carbon attached to the carboxylic acid group. |
| C-2, C-6 | ~7.9 (d) | ~131 | Aromatic protons ortho to the carboxylic acid. |
| C-3, C-5 | ~7.0 (d) | ~115 | Aromatic protons meta to the carboxylic acid. |
| C-4 | - | ~148 | Quaternary carbon attached to the amine nitrogen. |
| C-1' | - | ~145 | Quaternary carbon attached to the amine nitrogen. |
| C-2', C-6' | ~7.2 (d) | ~118 | Aromatic protons meta to the CF₃ group. |
| C-3', C-5' | ~7.6 (d) | ~127 (q) | Aromatic protons ortho to the CF₃ group; carbon shows C-F coupling. |
| C-4' | - | ~125 (q) | Quaternary carbon attached to the CF₃ group; shows C-F coupling. |
| CF₃ | - | ~124 (q) | Trifluoromethyl carbon; shows strong C-F coupling. |
Note: Predicted values are based on data from structurally related compounds such as 4-aminobenzoic acid, diphenylamine (B1679370), and 4-(trifluoromethyl)aniline (B29031). chemicalbook.comnih.govnih.govrsc.org Actual experimental values may vary.
For a molecule with multiple coupled aromatic systems, 2D-NMR techniques are crucial for definitive assignments.
COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling relationships, confirming which protons are adjacent on each aromatic ring. For example, it would show a correlation between the signals for H-2/H-6 and H-3/H-5.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom that bears a proton. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for identifying quaternary carbons. For instance, the amine proton (N-H) would show correlations to carbons C-4, C-1', C-2', and C-6', confirming the diarylamine linkage. The protons on the benzoic acid ring (H-2/H-6) would show correlations to the carboxyl carbon (COOH).
Dynamic NMR (DNMR) could be employed to study the conformational dynamics of this compound. A key dynamic process in this molecule is the rotation around the C-N bonds of the diarylamine bridge. At low temperatures, this rotation may be slow enough on the NMR timescale to result in distinct signals for otherwise equivalent aromatic protons (e.g., H-2' and H-6'), a phenomenon known as restricted rotation. By acquiring spectra at various temperatures, the energy barrier to this rotation could be calculated, providing valuable information about the molecule's conformational flexibility.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes. These methods are excellent for identifying the key functional groups present in this compound. rsc.orgias.ac.in
The IR spectrum is expected to be dominated by several strong, characteristic bands. msu.edu A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. docbrown.info The C=O stretch of the carboxyl group would appear as a strong, sharp band around 1680-1710 cm⁻¹. docbrown.inforesearchgate.net The N-H stretch of the secondary amine is expected as a moderate band around 3300-3400 cm⁻¹. The strong electron-withdrawing nature of the trifluoromethyl group gives rise to intense C-F stretching absorptions, typically in the 1100-1350 cm⁻¹ range. libretexts.org Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. researchgate.net
Raman spectroscopy complements IR by providing information on non-polar bonds. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often give strong Raman signals. The C=C and C-H vibrations of the aromatic rings would be clearly visible. ias.ac.inresearchgate.net
Table 2: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch (Carboxylic Acid Dimer) | 2500-3300 | Strong, Broad | Weak |
| N-H stretch (Secondary Amine) | 3300-3400 | Medium | Medium |
| Aromatic C-H stretch | 3000-3100 | Medium | Strong |
| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |
| C-F stretch (Trifluoromethyl) | 1100-1350 | Very Strong | Weak |
| C-N stretch | 1250-1350 | Medium | Medium |
| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong | Weak |
| O-H bend (out-of-plane) | 900-960 | Medium, Broad | Weak |
Note: Predicted values and intensities are based on established group frequencies and data from similar compounds. docbrown.inforesearchgate.netresearchgate.netmasterorganicchemistry.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. libretexts.orgwikipedia.org The molecular formula of this compound is C₁₄H₁₀F₃NO₂, giving it a monoisotopic mass of approximately 297.06 g/mol .
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). nih.govacs.org This accuracy allows for the unambiguous determination of the elemental composition of the molecule. For C₁₄H₁₀F₃NO₂, the calculated exact mass is 297.0616. An experimental HRMS measurement yielding a value extremely close to this would serve as definitive confirmation of the compound's molecular formula, distinguishing it from other potential structures with the same nominal mass. chromatographyonline.comresearchgate.net
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the molecular ion [M+H]⁺ or [M]⁺˙) to generate a spectrum of product ions. acs.orgnih.gov The resulting fragmentation pattern offers profound insights into the molecule's structure. For this compound, several key fragmentation pathways can be predicted. doi.orglibretexts.org
Loss of a carboxyl group radical: A common fragmentation for aromatic carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant fragment ion.
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is also a plausible pathway.
Cleavage of the C-N bond: The bond linking the two aromatic rings can cleave, leading to fragments corresponding to the 4-(trifluoromethyl)phenylamino radical cation or the benzoic acid radical cation.
Loss of CF₃: Cleavage of the robust C-CF₃ bond can occur, resulting in a loss of 69 Da.
Analyzing these fragments allows for a piece-by-piece reconstruction of the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.
Table 3: Predicted ESI-MS/MS Fragmentation for [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 298.0694 ([C₁₄H₁₁F₃NO₂]⁺) | 280.0588 | H₂O (18.0106 Da) | Loss of water from the carboxylic acid. |
| 254.0792 | CO₂ (43.9898 Da) | Decarboxylation. | |
| 161.0425 | C₇H₄O₂ (120.0211 Da) | Cleavage yielding the protonated 4-(trifluoromethyl)aniline fragment. | |
| 138.0555 | C₇H₅F₃N (161.0401 Da) | Cleavage yielding the protonated 4-aminobenzoic acid fragment. |
Note: The fragmentation pathways are predictive and based on common fragmentation rules for the functional groups present. libretexts.orgmiamioh.edu
Compound Index
X-ray Crystallography for Solid-State Structure Determination
Information regarding the crystal system, space group, and unit cell dimensions for this compound is not available in published literature.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
A detailed description of the crystal packing and the specific intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and amine groups, or potential π-stacking interactions between the aromatic rings, is contingent on the availability of crystallographic data. Without this data, a scientifically accurate account of these features cannot be constructed.
Investigation of Molecular Interactions and Biological System Modulation in Vitro/preclinical Focus
Enzyme Inhibition and Activation Studies in Cell-Free Systems
Cell-free enzyme assays represent a foundational step in characterizing the bioactivity of a novel chemical entity. These assays allow for the precise measurement of a compound's direct effect on a specific enzyme's activity without the complexity of cellular uptake, metabolism, or off-target effects.
The initial screening of 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid would involve assessing its ability to modulate the activity of various enzymes. Key parameters determined in these studies include the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit enzyme activity by 50%, and the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme.
While specific kinetic data for this compound is not available, studies on related PABA derivatives show inhibitory activity against a range of enzymes. For instance, certain derivatives have been evaluated for their inhibition of cholinesterase enzymes (AChE and BChE), which are relevant in neurodegenerative disease research. nih.gov Other related structures have been assessed for their potential to inhibit cyclooxygenase (COX) enzymes, key targets in inflammation. nih.gov
Table 1: Examples of Enzyme Inhibition Data for Structurally Related Benzoic Acid Derivatives Note: The following data is for related compounds and NOT for this compound.
| Compound Name | Target Enzyme | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Acetylcholinesterase (AChE) | IC50 | 7.49 ± 0.16 | nih.gov |
| Benzylaminobenzoic acid derivative | Butyrylcholinesterase (BChE) | IC50 | 2.67 ± 0.05 | nih.gov |
| 4-(3-Cyclopropyl-4-((5-(4,5-dimethyl-2-(trifluoromethyl)phenyl)thiophen-2-yl)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) benzoic acid | p300 histone acetyltransferase | IC50 | 0.16 | nih.gov |
Following the identification of initial enzyme targets, selectivity profiling is conducted to determine the compound's specificity. This involves testing it against a panel of related enzymes (e.g., different kinases, proteases, or cyclooxygenases) to understand its selectivity profile. A compound that is highly selective for one enzyme over others in the same family is often a more desirable drug candidate as it may have a cleaner pharmacological profile with fewer off-target effects. For example, the selectivity of benzoate-derived compounds for COX-2 over COX-1 is a critical parameter in the development of anti-inflammatory agents with potentially reduced gastrointestinal side effects. nih.gov
Receptor Binding and Ligand Affinity Profiling (Cell-Based and Recombinant Receptor Systems)
In addition to enzymes, cell surface and nuclear receptors are common targets for therapeutic agents. Receptor binding assays are employed to measure the affinity of a compound for a specific receptor.
Direct binding assays typically use a labeled version of the ligand (e.g., radiolabeled or fluorescently tagged) to measure its direct interaction with a receptor preparation. nih.govplos.org More commonly, competition binding assays are used. In this format, a labeled ligand with known affinity for the receptor is used, and its binding is measured in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the labeled ligand from the receptor is used to calculate its own binding affinity (often expressed as a Ki or IC50 value). plos.org Although no specific receptor binding data has been published for this compound, this methodology would be essential to determine if it interacts with targets like nuclear receptors or G-protein coupled receptors.
Advanced biophysical techniques can be used to study the thermodynamics of the binding event. Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the heat released or absorbed during binding, providing information on the binding enthalpy (ΔH). When combined with the binding affinity (which relates to the Gibbs free energy, ΔG), the binding entropy (ΔS) can also be calculated. These thermodynamic parameters provide deeper insight into the forces driving the ligand-receptor interaction (e.g., hydrogen bonds, hydrophobic interactions). Such studies have been performed on other classes of compounds to understand their interaction with neuronal receptors, but data for this compound is not currently available. researchgate.net
Modulation of Cellular Signaling Pathways in Model Cell Lines (In Vitro)
After identifying molecular targets, the investigation moves into cultured cells to assess how the compound affects cellular functions and signaling pathways. These studies provide a more biologically relevant context than cell-free assays. Research on structurally related compounds has shown modulation of key signaling pathways involved in cancer progression. For example, the compound 4-(3,4,5-trimethoxyphenoxy)benzoic acid was found to induce apoptosis in breast cancer cells by modulating cyclins, p53 expression, and the AMPK and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Similarly, another related retinoid, 4-amino-2-trifluoromethyl-phenyl retinate (ATPR), was shown to inhibit the migration of lung cancer cells by affecting the expression of MLCK and the phosphorylation of MLC and p38 proteins. waocp.org
These examples suggest that a compound like this compound would be investigated in various cancer cell lines (e.g., breast, lung, melanoma) to determine its effect on cell viability, proliferation, and apoptosis. Subsequent mechanistic studies would use techniques like Western blotting to probe its effects on key proteins within major signaling cascades, such as the MAPK, PI3K/Akt, or NF-κB pathways.
Gene Expression and Protein Regulation Studies
Direct studies detailing the specific effects of this compound on gene expression and protein regulation are not extensively available in the current body of scientific literature. However, the broader class of anthranilic acid derivatives, to which this compound belongs, has been a subject of investigation for their potential to modulate biological pathways. mdpi.com
Research into structurally related compounds suggests that derivatives of anthranilic acid can be designed to interact with various cellular targets, potentially influencing cancer-causing pathways. mdpi.comresearchgate.net For instance, certain analogs are known to act as suppressors of specific signaling pathways, such as the hedgehog signaling pathway, and as blockers of the mitogen-activated protein kinase pathway. mdpi.com These activities imply an underlying mechanism that involves the regulation of gene expression and protein function.
Furthermore, investigations into other trifluorinated aromatic compounds have shown that they can possess cytotoxic effects against cancer cell lines, such as human lung cancer cells (A549) and human cervical cancer cells (HeLa). researchgate.net The efficacy of these compounds in inhibiting cell growth is often linked to their ability to interfere with critical cellular processes, which are ultimately controlled by the expression and regulation of specific genes and proteins. While these findings provide a basis for understanding the potential biological activity of this compound, further focused research is necessary to elucidate its precise molecular mechanisms of action.
Cellular Differentiation and Proliferation Assays (Mechanistic Focus, not Therapeutic Efficacy)
Specific mechanistic studies on the effects of this compound on cellular differentiation and proliferation are limited. However, the foundational structure of anthranilic acid and its derivatives has been explored in various contexts related to cell behavior. Anthranilic acid analogs have been identified as potential initiators of apoptosis, a programmed cell death process critical in controlling cell proliferation. mdpi.com
The anti-proliferative activity of related compounds has been observed in various cancer cell lines. For example, studies on other benzoic acid derivatives have demonstrated inhibitory effects on the proliferation of cells. mdpi.com The mechanism behind such inhibition can be multifaceted, potentially involving the modulation of cell cycle progression or the induction of apoptotic pathways.
Moreover, research on the broader family of fenamates, which are N-arylanthranilic acid derivatives, has pointed towards anti-inflammatory and analgesic properties. ekb.eg While not directly focused on cellular differentiation or proliferation in a developmental context, the mechanisms underlying anti-inflammatory action often involve the modulation of cellular responses that can impact cell growth and survival. The cytotoxic potential of trifluorinated anthranilic acid derivatives against cancer cell lines further suggests an influence on cell proliferation. researchgate.net However, without direct experimental evidence, the specific impact of this compound on these cellular processes remains to be determined.
Physicochemical Parameters Influencing Biological Interactions (e.g., Lipophilicity, pKa)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP or LogKow), is a critical determinant of a molecule's ability to cross biological membranes. A compound's LogP value can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted LogKow for 4-amino-3-(trifluoromethyl)benzoic acid is 1.94, suggesting a moderate level of lipophilicity. epa.gov
| Physicochemical Parameter | Predicted Value |
|---|---|
| LogKow (Octanol-Water Partition Coefficient) | 1.94 |
| Acidic pKa | 3.89 |
| Basic pKa | 1.54 |
Note: The data presented in this table are predicted values for the structurally similar compound 4-amino-3-(trifluoromethyl)benzoic acid and are intended to provide an approximation of the physicochemical properties of this compound. epa.gov
Applications in Material Science and Advanced Materials
Incorporation into Polymer Systems
The bifunctional nature of 4-((4-(trifluoromethyl)phenyl)amino)benzoic acid, possessing both an amine and a carboxylic acid group, makes it a suitable candidate for incorporation into various polymer systems. It can act as a monomeric unit to form the backbone of a polymer or as an additive to modify the properties of existing polymers.
Monomeric Units in Polymer Synthesis
As a monomer, this compound can participate in condensation polymerization reactions to form polyamides. The general principle of polyamide synthesis involves the reaction of a diamine with a diacid. In this case, the amino and carboxylic acid groups on the same molecule can react with themselves or with other co-monomers to create the repeating amide linkages that constitute the polymer chain. The incorporation of the trifluoromethyl group into the polymer backbone is particularly noteworthy as it can impart desirable properties such as increased thermal stability, chemical resistance, and altered solubility.
The synthesis of wholly aromatic polyamides often requires specific conditions to achieve high molecular weight polymers, as melt polymerization can lead to degradation. Solution polymerization techniques are commonly employed for such monomers.
Table 1: Polymerization Methods for Aromatic Monomers
| Polymerization Technique | Description | Suitability for Aromatic Monomers |
| Melt Polymerization | Monomers are heated above their melting points in an inert atmosphere. | Often unsuitable due to high melting points and potential for degradation of aromatic monomers. |
| Solution Polymerization | Monomers are dissolved in a suitable solvent and react at a lower temperature. | Preferred method for aromatic polyamides to avoid degradation and achieve high molecular weight. |
| Interfacial Polymerization | The reaction occurs at the interface of two immiscible liquids, one containing the diamine and the other the diacid chloride. | A low-temperature method that can produce high molecular weight aromatic polyamides. |
Additive Roles for Property Modification
Beyond its role as a primary monomer, this compound and its derivatives can be utilized as additives to modify the properties of existing polymers. The introduction of the trifluoromethylphenylamino moiety can influence surface properties, thermal stability, and mechanical characteristics of the host polymer. For instance, its incorporation could enhance hydrophobicity or improve the polymer's resistance to chemical degradation. The specific interactions between the additive and the polymer matrix, such as hydrogen bonding, will dictate the extent of property modification.
Utilization in Sensor Technologies
The unique electronic and structural features of this compound make it a valuable component in the development of sensor technologies, particularly chemosensors.
Design and Development of Chemosensors
Chemosensors are devices that detect and respond to specific chemical species. The design of such sensors often involves a receptor unit that selectively binds with the target analyte and a transducer unit that converts this binding event into a measurable signal. The aromatic structure of this compound can be functionalized to create specific binding sites for target molecules. The trifluoromethyl group can influence the electronic properties of the molecule, which can be advantageous for creating fluorescent or electrochemical sensors. For example, derivatives of this compound could be synthesized to act as fluorescent chemosensors for the detection of specific ions or small molecules. The binding of an analyte could lead to a change in the fluorescence intensity or wavelength, providing a detectable signal.
Integration into Biosensor Interfaces (Non-Biological Sensing)
While the focus is on non-biological sensing, the principles of biosensor interfaces can be adapted. In this context, this compound can be used to modify surfaces to create interfaces with specific recognition capabilities. For instance, it could be part of a self-assembled monolayer on an electrode surface. The carboxylic acid group allows for attachment to various substrates, while the trifluoromethylphenylamino group can be tailored for selective interaction with non-biological analytes. This modified interface can then be integrated into a sensor platform where the binding of the target analyte causes a change in an electrical or optical signal.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited for participating in self-assembly processes to form ordered supramolecular structures.
The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable hydrogen-bonding patterns, such as the common carboxylic acid dimer synthon. The N-H group can also act as a hydrogen bond donor. The aromatic rings provide opportunities for π-π stacking interactions, which further stabilize the resulting assemblies. The trifluoromethyl group, being electron-withdrawing and bulky, can influence the packing of the molecules in the solid state and in solution, leading to the formation of unique supramolecular architectures like tapes, ribbons, or more complex three-dimensional networks.
The study of self-assembly in similar aminobenzoic acid derivatives has shown that these molecules can form well-defined nanostructures. These self-assembled materials can have potential applications in areas such as nanotechnology and materials science, where the precise arrangement of molecules is crucial for function.
Table 2: Intermolecular Interactions in the Self-Assembly of this compound
| Interaction Type | Participating Groups | Role in Self-Assembly |
| Hydrogen Bonding | Carboxylic acid (-COOH), Amine (-NH-) | Directs the formation of specific, ordered structures like dimers and chains. |
| π-π Stacking | Phenyl rings | Contributes to the stability of the assembled structures through aromatic interactions. |
| Dipole-Dipole Interactions | Trifluoromethyl group (-CF3) | Influences the overall packing and orientation of the molecules within the assembly. |
Investigation of Optoelectronic and Photophysical Properties
Generally, the photophysical properties of related N-aryl-aminobenzoic acid derivatives are characterized by studying their behavior in various solvents and solid states. These studies typically involve measuring UV-Vis absorption and photoluminescence spectra to determine parameters such as maximum absorption and emission wavelengths, Stokes shift, fluorescence quantum yield, and excited-state lifetime. Such data is crucial for understanding the electronic transitions and de-excitation pathways of the molecule, which in turn informs its potential for applications in optoelectronic devices like organic light-emitting diodes (OLEDs), sensors, or solar cells.
The electronic nature of the trifluoromethyl group, being strongly electron-withdrawing, and the carboxylic acid group, which can also act as an electron acceptor, appended to the diphenylamine (B1679370) donor core, suggests that this compound likely possesses intramolecular charge transfer (ICT) characteristics. This property is often associated with interesting photophysical phenomena, such as solvatochromism, where the emission color changes with the polarity of the solvent.
While detailed research findings and data tables for this compound are not currently present in the cited literature, the general understanding of its structural motifs allows for speculation on its potential properties. Further experimental research is necessary to fully elucidate the optoelectronic and photophysical behavior of this compound and to establish a concrete set of data for the scientific community.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize the discovery and optimization of novel therapeutic agents. nih.gov For 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid, AI and machine learning (ML) offer powerful tools to accelerate the design of derivatives with enhanced biological activity and to predict their behavior. nih.gov
Deep learning models, for instance, can establish complex relationships between chemical structures and their corresponding biological activities, such as pIC50 values. nih.gov By training these models on large datasets of compounds, researchers can predict the efficacy of novel analogs of this compound against specific biological targets. This data-driven approach can significantly reduce the reliance on traditional trial-and-error methods. nih.gov
Furthermore, AI algorithms can be employed to generate new molecular structures with desired properties. These generative models can explore a vast chemical space to identify novel compounds that retain the core scaffold of this compound but possess optimized characteristics. AI can also predict potential "off-target" interactions, which is crucial for understanding the broader pharmacological profile of a compound. nih.gov The use of various molecular descriptors and modeling algorithms provides a robust framework for a more rational and efficient drug design process. nih.govnih.gov
Table 1: Application of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Outcome |
|---|---|---|
| Activity Prediction | Using ML models trained on existing data to predict the biological activity (e.g., pIC50) of new derivatives. | Faster identification of potent compounds before synthesis. |
| Generative Design | Employing deep learning to design novel molecules based on the core structure with improved properties. | Discovery of new chemical entities with enhanced efficacy. |
| Off-Target Prediction | Utilizing AI to screen for potential interactions with unintended biological targets. | Early assessment of a compound's broader pharmacological profile. |
| QSAR Modeling | Developing Quantitative Structure-Activity Relationship models to understand how chemical structure relates to biological activity. | Rational optimization of the lead compound structure. |
Development of Advanced Analytical Probes for Real-Time Mechanistic Studies
Understanding the precise mechanism of action of a compound requires sophisticated tools that can monitor its interactions with biological targets in real time. A significant future direction is the development of derivatives of this compound that function as advanced analytical probes.
One promising approach involves modifying the compound to incorporate fluorescent reporters. For example, related structures like ortho-aminobenzoic acid have been successfully used as fluorescent probes to monitor interactions between peptides and micelles. nih.gov By attaching a fluorophore to the this compound scaffold, researchers could create a tool to visualize its localization within cells and to quantify its binding kinetics with target proteins. Such probes would be invaluable for techniques like fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP) to study molecular interactions directly.
These analytical probes can provide critical data on how the compound engages its target, the duration of the interaction, and how this is influenced by the cellular environment. This level of mechanistic detail is often unattainable through conventional endpoint assays and is essential for a comprehensive understanding of the compound's biological function.
Table 2: Potential Analytical Probes Derived from this compound
| Probe Type | Modification | Application |
|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Real-time imaging of compound distribution in cells; binding assays (FRET, FP). |
| Biotinylated Probe | Addition of a biotin (B1667282) tag. | Affinity purification of target proteins; pull-down assays. |
| Photoaffinity Probe | Incorporation of a photoreactive group. | Covalent labeling and identification of direct binding partners upon UV activation. |
Exploration of Sustainable Synthetic Methodologies and Industrial Scaling
The traditional chemical synthesis of many pharmaceutical compounds relies on petroleum-derived precursors and can involve harsh reaction conditions, contributing to environmental concerns. mdpi.com A critical area of future research for this compound is the development of sustainable and green synthetic methodologies.
The biosynthesis of key precursors, such as para-aminobenzoic acid (PABA), offers a promising alternative to chemical synthesis. mdpi.comgoogle.com Metabolic engineering of microorganisms like E. coli has already demonstrated the potential for fermentative production of PABA from renewable carbon sources like glucose. mdpi.com Future work could focus on engineering microbial strains to produce the entire this compound molecule or its key intermediates. This would involve introducing and optimizing biosynthetic pathways for the coupling of a PABA-like moiety with a trifluoromethyl-substituted phenyl group.
Table 3: Comparison of Synthetic Methodologies
| Feature | Conventional Chemical Synthesis | Sustainable Biosynthesis |
|---|---|---|
| Starting Materials | Petroleum-derived precursors (e.g., 4-nitrobenzoic acid). google.com | Renewable feedstocks (e.g., glucose). mdpi.com |
| Process | Multi-step chemical reactions, often requiring high temperatures and pressures. | Fermentation using genetically engineered microorganisms. mdpi.com |
| Environmental Impact | Potential for hazardous byproducts and use of non-renewable resources. mdpi.com | Reduced environmental footprint, biodegradable waste. mdpi.com |
| Future Goal | Optimization for yield and purity. | Development of microbial strains for direct production and industrial scale-up. |
Broadening the Spectrum of Investigated Molecular Interactions in Advanced Biological Models (In Vitro)
To fully understand the potential of this compound, it is essential to move beyond simple cell-based assays and investigate its effects in more complex and physiologically relevant in vitro models. Future research should focus on elucidating its molecular interactions in these advanced systems.
For instance, derivatives of the core trifluoromethyl phenyl structure have shown potent activity against Gram-positive bacteria, including effects on biofilm formation and macromolecular synthesis. nih.gov Further studies could use advanced models of bacterial biofilms to investigate how this compound affects the complex, three-dimensional community of bacteria. Similarly, other structural analogs have demonstrated potent inhibition of key cellular regulators like mTOR. nih.gov The effects of the title compound could be explored in advanced cancer models, such as 3D tumor spheroids or organoids, which better mimic the microenvironment of a solid tumor compared to traditional 2D cell cultures.
These advanced in vitro models provide a more accurate representation of the biological context in which a compound will ultimately function. By studying the molecular interactions of this compound in these systems, researchers can gain deeper insights into its mechanism of action and better predict its potential efficacy.
Table 4: Advanced In Vitro Models for a Deeper Mechanistic Understanding
| Biological Model | Research Focus | Potential Insights |
|---|---|---|
| 3D Tumor Spheroids/Organoids | Anti-cancer activity and penetration into tumor-like structures. | Efficacy in a model that mimics the tumor microenvironment. |
| Bacterial Biofilms | Anti-biofilm activity and disruption of bacterial communities. | Potential to combat persistent bacterial infections. nih.gov |
| Co-culture Systems | Effects on interactions between different cell types (e.g., cancer and immune cells). | Understanding of immunomodulatory effects. |
| Stationary Phase Bacteria | Activity against non-growing, persistent bacterial cells. | Potential to eradicate persistent bacteria that are tolerant to conventional antibiotics. nih.gov |
Q & A
Q. What are the standard synthetic routes for 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid?
The compound is typically synthesized via sequential coupling and deprotection reactions. For example, a tert-butoxycarbonyl (Boc)-protected intermediate can be prepared by reacting 4-aminobenzoic acid derivatives with 4-(trifluoromethyl)phenyl isocyanate. Subsequent treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the final product . Alternative methods involve forming acid chlorides (using SOCl₂) and coupling with amines under basic conditions (e.g., diisopropylethylamine) to install the trifluoromethylphenylamino moiety .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for structural resolution. Crystals are grown via slow evaporation, and data collection is performed using Mo/Kα radiation. Hydrogen bonding patterns and π-stacking interactions involving the trifluoromethyl and benzoic acid groups are critical for stabilizing the lattice .
Q. What spectroscopic techniques are employed for structural validation?
- NMR : H and C NMR (in DMSO-d₆ or CDCl₃) confirm substituent integration and coupling patterns, such as aromatic protons (δ 7.2–8.1 ppm) and the carboxylic acid proton (δ ~12 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of benzoic acid) and 1100–1200 cm⁻¹ (C-F stretches) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict this compound’s enzyme inhibition potential?
Density Functional Theory (DFT) calculations (e.g., Gaussian 98 at HF/6-31G* level) optimize the molecule’s geometry and electronic properties. Overlay studies with known inhibitors (e.g., luciferin analogs) identify structural similarities, such as the trifluoromethyl group’s role in hydrophobic interactions with enzyme active sites. Molecular docking (AutoDock/Vina) further refines binding affinity predictions .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies (e.g., unexpected H NMR splitting) may arise from dynamic effects or polymorphism. Pair SCXRD with variable-temperature NMR to assess conformational flexibility. For example, a 200 MHz H NMR spectrum in DMSO-d₆ at 25–60°C can reveal rotational barriers in the aryl-amino linkage .
Q. How are derivatives designed to enhance biological activity?
- Medicinal Chemistry : Introduce electron-withdrawing groups (e.g., chloro, nitro) at the benzoic acid’s para position to improve receptor binding. Evidence from analogs shows that 4-chloro derivatives exhibit enhanced enzyme inhibition (e.g., ribosome-inactivating proteins) .
- Prodrug Strategies : Esterify the carboxylic acid (e.g., methyl ester) to improve bioavailability, followed by in vivo hydrolysis to the active form .
Q. What methodologies optimize synthetic yield in large-scale reactions?
- Catalysis : Use Pd/C or copper(I) iodide for Ullmann-type coupling to reduce side products.
- Purification : High-performance liquid chromatography (HPLC) with a C18 column (gradient: acetonitrile/water + 0.1% TFA) separates isomers. Yield improvements (from ~60% to >90%) are achievable via microwave-assisted synthesis at 65°C .
Q. How does this compound interact with biological membranes?
Surface Plasmon Resonance (SPR) and Langmuir-Blodgett monolayers assess membrane permeability. The trifluoromethyl group’s hydrophobicity enhances lipid bilayer penetration, while the carboxylic acid moiety may facilitate hydrogen bonding with transmembrane proteins .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for derivatives?
Polymorphism and solvent effects during crystallization are key factors. For example, a derivative with mp 287.5–293.5°C (from ethanol) vs. 123–124°C (from hexane) highlights solvent-dependent crystal packing. Differential Scanning Calorimetry (DSC) and Powder XRD distinguish polymorphs .
Q. How to address inconsistent biological activity in cell-based assays?
- Metabolic Stability : Check for carboxylate efflux via transporters (e.g., OATP1B1) using LC-MS/MS.
- Off-Target Effects : RNA-seq profiling identifies unintended kinase inhibition. Structure-activity relationship (SAR) studies then guide selective modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
